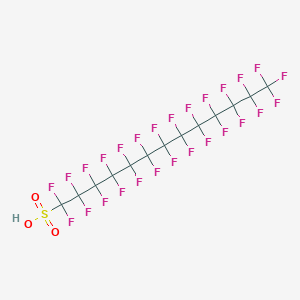

Perfluorotridecanesulfonic acid

Beschreibung

Perfluorotridecanesulfonic acid (PFTrS) is a long-chain per- and polyfluoroalkyl substance (PFAS) with the molecular formula C₁₃F₂₇O₃S·Na and a molecular weight of 772.149 g/mol . It is characterized by a fully fluorinated 13-carbon alkyl chain attached to a sulfonic acid group, contributing to its extreme stability and resistance to degradation. PFTrS is primarily used in industrial applications such as firefighting foams, coatings, and surfactants due to its hydrophobic and lipophobic properties. Regulatory frameworks, including the 2023 amendment to the EU Drinking Water Directive, now mandate reporting for PFTrS releases exceeding 0.05 kg/year into water bodies, reflecting growing environmental concerns .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosafluorotridecane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13HF27O3S/c14-1(15,2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38)3(18,19)5(22,23)7(26,27)9(30,31)11(34,35)13(39,40)44(41,42)43/h(H,41,42,43) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIXTHMPTMXARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13HF27O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904576 | |

| Record name | Perfluorotridecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791563-89-8 | |

| Record name | Perfluorotridecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perfluorotridecanesulfonic acid can be synthesized through the electrochemical fluorination of tridecanesulfonic acid. This process involves the substitution of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction typically occurs at low temperatures and requires careful control of reaction conditions to ensure complete fluorination.

Industrial Production Methods: Industrial production of perfluorotridecanesulfonic acid often involves large-scale electrochemical fluorination processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques and stringent quality control measures ensures the production of high-purity perfluorotridecanesulfonic acid suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Perfluorotridecanesulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in polymerization reactions, acting as a bifunctional acid catalyst.

Common Reagents and Conditions: Common reagents used in reactions with perfluorotridecanesulfonic acid include strong bases and nucleophiles. Reaction conditions often involve elevated temperatures and the use of solvents such as methanol or water to facilitate the reaction.

Major Products: The major products formed from reactions involving perfluorotridecanesulfonic acid depend on the specific reagents and conditions used. For example, in polymerization reactions, it can initiate the formation of various polymers such as polystyrene and poly(methyl methacrylate).

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Analysis

PFTrS is utilized in environmental monitoring due to its persistence in the environment and potential health risks associated with PFAS compounds. It is often analyzed in various matrices, including water, soil, and biological tissues.

Analytical Methods

- EPA Method 1633 : This method is used for the determination of PFAS in drinking water and other environmental samples. PFTrS can be quantified alongside other PFAS using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) .

- QuEChERS Methodology : A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been employed for extracting PFAS from food samples. This method has been validated for multiple matrices such as lettuce, chocolate milk, and salmon .

Industrial Applications

PFTrS is applied in various industrial processes due to its surfactant properties, particularly in formulations that require water repellency and oil resistance.

Coatings and Treatments

- Textile Treatments : PFTrS is used in the production of water- and stain-resistant coatings for textiles. Its ability to repel both water and oil makes it ideal for outdoor gear and upholstery.

- Firefighting Foams : Certain formulations of aqueous film-forming foams (AFFF) contain PFTrS due to its effectiveness in suppressing flammable liquid fires .

Health Research Implications

Research on PFTrS has highlighted its potential health effects due to its persistence in biological systems.

Toxicological Studies

- Studies indicate that exposure to PFAS compounds, including PFTrS, may lead to adverse health effects such as altered cholesterol levels and immune response suppression . For instance, epidemiological studies have linked PFAS exposure to increased serum cholesterol levels and decreased vaccine response .

- Animal studies have shown that PFAS can affect liver function and development during gestation, indicating potential risks during pregnancy .

Case Studies

Several case studies illustrate the impact of PFTrS and other PFAS on environmental health:

Case Study: Minnesota Drinking Water

In Minnesota, investigations revealed significant contamination of drinking water sources with PFAS, including PFTrS. The study highlighted the need for stringent regulations on PFAS usage and disposal to protect public health .

Case Study: Fire Training Areas

A detailed characterization of soil and groundwater near former fire training areas showed elevated levels of various PFAS compounds, including PFTrS. This underscores the environmental persistence of these substances and their potential to contaminate local ecosystems .

Summary Table of Applications

| Application Area | Specific Use Cases | Analytical Methods Used |

|---|---|---|

| Environmental Monitoring | Water quality testing | EPA Method 1633 |

| Industrial Coatings | Textile treatments | LC-MS/MS |

| Firefighting Foams | AFFF formulations | QuEChERS |

| Health Research | Toxicological assessments | Epidemiological studies |

Wirkmechanismus

The mechanism of action of perfluorotridecanesulfonic acid involves its interaction with biological membranes and proteins. It can disrupt cellular processes by altering membrane fluidity and interfering with protein function. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation. This activation can lead to various biological effects, including changes in gene expression and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Perfluoroalkyl Sulfonic Acids

Structural and Chemical Properties

PFAS compounds vary in chain length and functional groups, influencing their environmental behavior. Key comparisons include:

Key Observations :

Environmental and Regulatory Profiles

Regulatory Status

- PFTrS : Listed in the 2023 EU Directive with strict reporting thresholds .

- PFOS : Globally restricted under the Stockholm Convention due to persistence, bioaccumulation, and toxicity (PBT) .

- PFBS : Increasingly adopted as a "shorter-chain alternative" to PFOS but faces scrutiny over mobility in aquatic systems .

Environmental Behavior

Toxicological and Binding Properties

Evidence from large-scale binding interaction studies (Table 1) reveals:

Alternatives and Market Readiness

- Fluorinated Alternatives : Emerging substitutes like perfluoroether sulfonic acids (e.g., PFEESA) show promise but lack transparency in chemical formulations .

- Non-Fluorinated Alternatives: Siloxane-based surfactants are technically feasible but face performance limitations in extreme conditions .

- Implementation Challenges : PFTrS alternatives remain in trial stages, with <10% of industries adopting them due to efficacy gaps .

Critical Data Gaps and Research Needs

- Toxicity Profiles: Limited studies on PFTrS-specific bioaccumulation factors and chronic health effects .

- Analytical Methods : Standardized detection protocols (e.g., EPA Method 1633) are validated for PFTrS but require broader harmonization .

- Alternative Assessments : Confidentiality of chemical formulations impedes comparative risk evaluations .

Biologische Aktivität

Perfluorotridecanesulfonic acid (PFTrS) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their persistence in the environment and potential adverse health effects. This article explores the biological activity of PFTrS, including its toxicity, mechanisms of action, and implications for human health and the environment.

PFTrS is characterized by its long-chain structure, which contributes to its stability and resistance to degradation. It has been detected in various environmental matrices, including water, soil, and biota. Its persistence raises concerns about bioaccumulation and biomagnification within food webs, leading to increased exposure risks for both wildlife and humans.

1. Mechanisms of Toxicity

PFTrS exhibits several toxicological effects, primarily through the following mechanisms:

- Oxidative Stress : Studies indicate that PFTrS can induce oxidative stress in animal models, leading to cellular damage and inflammation.

- Endocrine Disruption : PFTrS has been shown to interfere with hormone regulation, potentially affecting reproductive health and development.

- Immune Function Impairment : Animal studies suggest that exposure to PFTrS can impair immune responses, increasing susceptibility to infections.

2. Carcinogenic Potential

The U.S. Environmental Protection Agency (EPA) classifies PFTrS as a probable human carcinogen. Animal studies have demonstrated high oral and inhalation toxicity, with lethal doses reported. The exact mechanisms remain under investigation but may involve mitochondrial dysfunction and apoptosis induction.

Case Study 1: Environmental Impact

A study conducted in Maine assessed PFAS contamination in deer and turkeys. Elevated levels of PFOS (perfluorooctane sulfonic acid), a related compound, were found in wildlife tissues, indicating potential ecological risks associated with PFTrS due to its structural similarities . The study highlighted the need for monitoring PFAS levels in wildlife to understand broader environmental impacts.

Research Findings

Recent studies have highlighted several critical findings regarding PFTrS:

- Bioaccumulation : PFTrS can accumulate in living organisms, with studies showing significant concentrations in fish and other wildlife.

- Health Advisory Levels : The EPA has established health advisory levels for related compounds based on their toxicological profiles, which may inform future guidelines for PFTrS .

- Regulatory Considerations : Ongoing research into remediation technologies for contaminated sites emphasizes the challenges posed by PFAS like PFTrS due to their persistence and potential health risks .

Summary of Biological Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.